molecular formula C12H12F3IO2 B14808971 Ethyl 3-(5'-iodo-2'-(trifluoromethyl)phenyl)propionate

Ethyl 3-(5'-iodo-2'-(trifluoromethyl)phenyl)propionate

Cat. No.: B14808971
M. Wt: 372.12 g/mol
InChI Key: KWNHIOQTIQXANY-UHFFFAOYSA-N
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Description

Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate is an organic compound with the molecular formula C12H12F3IO2 It is characterized by the presence of an ethyl ester group, an iodo substituent, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(2’-trifluoromethyl)phenylpropionic acid and iodine.

    Esterification: The carboxylic acid group of 3-(2’-trifluoromethyl)phenylpropionic acid is esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

    Iodination: The ethyl ester is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodo substituent at the 5’ position of the phenyl ring.

Industrial Production Methods

Industrial production of Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The iodo substituent can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

    Substitution: Formation of substituted phenylpropionate derivatives.

    Oxidation: Formation of 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionic acid.

    Reduction: Formation of 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propanol.

    Coupling: Formation of biaryl or diarylpropionate derivatives.

Scientific Research Applications

Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate is primarily influenced by its functional groups:

    Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, potentially improving the compound’s bioavailability and efficacy.

    Iodo Substituent: Facilitates the formation of reactive intermediates in substitution and coupling reactions, enabling the synthesis of diverse derivatives.

    Ethyl Ester Group: Provides a site for hydrolysis, leading to the formation of the corresponding carboxylic acid, which may exhibit different biological activities.

Comparison with Similar Compounds

Ethyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate can be compared with other similar compounds, such as:

    Ethyl 3-(2’-trifluoromethyl)phenylpropionate: Lacks the iodo substituent, resulting in different reactivity and applications.

    Ethyl 3-(5’-bromo-2’-(trifluoromethyl)phenyl)propionate: Contains a bromo substituent instead of iodo, leading to variations in reactivity and coupling efficiency.

    Ethyl 3-(5’-chloro-2’-(trifluoromethyl)phenyl)propionate: Contains a chloro substituent, which may exhibit different biological activities and chemical reactivity.

Properties

Molecular Formula

C12H12F3IO2

Molecular Weight

372.12 g/mol

IUPAC Name

ethyl 3-[5-iodo-2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H12F3IO2/c1-2-18-11(17)6-3-8-7-9(16)4-5-10(8)12(13,14)15/h4-5,7H,2-3,6H2,1H3

InChI Key

KWNHIOQTIQXANY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)I)C(F)(F)F

Origin of Product

United States

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